molecular formula C16H24N2 B2429834 1-Benzyl-4-(pyrrolidin-2-yl)piperidine CAS No. 524674-28-0

1-Benzyl-4-(pyrrolidin-2-yl)piperidine

Cat. No.: B2429834
CAS No.: 524674-28-0
M. Wt: 244.382
InChI Key: LLECPDMILCCLLV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a complex organic compound that features both piperidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrrolidine rings in its structure allows for a diverse range of chemical interactions, making it a versatile scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors, such as amino alcohols or amino acids.

    Coupling of the Two Rings: The final step involves coupling the piperidine and pyrrolidine rings through a suitable linker, often using reductive amination or other coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(pyrrolidin-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Benzyl halides, alkyl halides, and other electrophiles.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Functionalized derivatives with various substituents.

Scientific Research Applications

1-Benzyl-4-(pyrrolidin-2-yl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Comparison with Similar Compounds

    4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the pyrrolidine ring.

    1-Benzyl-4-piperidone: Contains the piperidine ring and benzyl group but has a ketone functional group instead of the pyrrolidine ring.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness: 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is unique due to the presence of both piperidine and pyrrolidine rings, which provide a versatile scaffold for various chemical modifications and interactions. This dual-ring structure enhances its potential as a bioactive molecule and its utility in drug discovery.

Properties

IUPAC Name

1-benzyl-4-pyrrolidin-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-5-14(6-3-1)13-18-11-8-15(9-12-18)16-7-4-10-17-16/h1-3,5-6,15-17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLECPDMILCCLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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